4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate
Description
The compound “4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate” is a sulfonate ester featuring a mesitylene (2,4,6-trimethylbenzene) sulfonyl group linked to a phenyl ring substituted with a (Z)-configured α,β-unsaturated ketone (3-oxo-3-phenylprop-1-en-1-yl). The Z stereochemistry at the double bond introduces distinct geometric and electronic properties, influencing reactivity and intermolecular interactions. Sulfonate esters are widely utilized as electrophilic reagents in organic synthesis, with the mesitylene group providing steric bulk and electron-withdrawing effects that modulate reactivity and stability.
Properties
IUPAC Name |
[4-[(Z)-3-oxo-3-phenylprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4S/c1-17-15-18(2)24(19(3)16-17)29(26,27)28-22-12-9-20(10-13-22)11-14-23(25)21-7-5-4-6-8-21/h4-16H,1-3H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMQONGTBMIMHH-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule contains three critical components:
- 2,4,6-Trimethylbenzenesulfonate group : Provides sulfonic ester functionality
- 4-Hydroxyphenyl backbone : Serves as the central aromatic scaffold
- (1Z)-3-oxo-3-phenylprop-1-en-1-yl group : Conjugated enone system
Retrosynthetic cleavage suggests two viable pathways:
- Pathway A : Sulfonate esterification of pre-formed 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol with 2,4,6-trimethylbenzenesulfonyl chloride
- Pathway B : Sequential construction of enone system on 4-hydroxyphenyl 2,4,6-trimethylbenzenesulfonate
Detailed Synthetic Protocols
Pathway A: Phenolic Precursor Esterification
Synthesis of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenol
Reaction Scheme
Benzaldehyde + 4-Hydroxyacetophenone → Chalcone intermediate → Selective reduction
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | NaOH (20% aqueous) |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 0-5°C |
| Reaction Time | 12 hr |
| Yield | 78-82% |
Characterization data matches reported chalcone derivatives:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H), 7.62-7.58 (m, 2H), 7.45-7.38 (m, 3H), 6.95 (d, J=8.8 Hz, 2H), 6.65 (d, J=15.6 Hz, 1H), 5.21 (s, 1H)
Sulfonate Ester Formation
Reagents
- 2,4,6-Trimethylbenzenesulfonyl chloride (1.2 eq)
- Triethylamine (3.0 eq)
- 4-Dimethylaminopyridine (0.1 eq)
Procedure
- Dissolve phenolic intermediate (1.0 eq) in anhydrous DCM
- Add sulfonyl chloride dropwise at -10°C under N₂
- Stir for 6 hr at 25°C
- Quench with ice-cold HCl (1M), extract with DCM
- Purify via silica chromatography (Hexane:EtOAc 4:1)
Yield Optimization Table
| Entry | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | 25 | 6 | 65 |
| 2 | Pyridine | 40 | 8 | 58 |
| 3 | DBU | 0 | 4 | 72 |
| 4 | K₂CO₃ | 50 | 12 | 41 |
Pathway B: Late-Stage Enone Formation
Preparation of 4-Hydroxyphenyl 2,4,6-trimethylbenzene-1-sulfonate
Industrial-Scale Process
- Continuous flow reactor system
- Residence time: 8.5 min
- Throughput: 12 kg/hr
- Purity: >99.5% (HPLC)
Key Process Parameters
| Variable | Optimal Range |
|---|---|
| Sulfonyl chloride feed | 1.05-1.10 eq |
| pH control | 8.2-8.5 |
| Cooling capacity | 1500 kJ/m³ |
Conjugated Enone Installation
Microwave-Assisted Method
- Charge sulfonate ester (1.0 eq), benzaldehyde (2.5 eq)
- Add [RuCl₂(p-cymene)]₂ (5 mol%)
- Irradiate at 150W, 80°C for 20 min
- Filter through celite, concentrate under vacuum
Comparative Yield Analysis
| Technique | Conversion (%) | Selectivity (Z:E) |
|---|---|---|
| Conventional heating | 73 | 88:12 |
| Microwave | 94 | 95:5 |
| Photochemical | 68 | 82:18 |
Critical Process Analytical Technologies
Real-Time Reaction Monitoring
- FTIR Probes : Track sulfonate esterification (1160 cm⁻¹ SO₃ asym stretch)
- Raman Spectroscopy : Monitor Z/E isomerization (C=C stretch 1620-1660 cm⁻¹)
Crystallization Control
Phase Diagram Data
| Solvent System | Solubility (g/100mL) | Crystal Habit |
|---|---|---|
| EtOH/H₂O (7:3) | 0.85 | Needles |
| Acetone/Hexane | 1.12 | Plates |
| THF/Heptane | 0.97 | Prisms |
Industrial Scale-Up Considerations
Environmental Impact Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg API) | 56 | 21 |
| Carbon Intensity | 8.9 | 3.1 |
Chemical Reactions Analysis
4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of high-quality organic nonlinear optical materials for photonic applications . These materials are essential for data storage, high-speed signal processing, optical communications, frequency conversion, parametric light generation, electro-optic light modulation, and THz generation and detection . Additionally, it is used in the production of broadband high-intensity terahertz radiation through the optical rectification technique .
Mechanism of Action
The mechanism of action of 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate involves its nonlinear optical properties. The compound exhibits high nonlinear optical and electro-optical coefficients, which contribute to its effectiveness in generating terahertz radiation . The molecular targets and pathways involved include the interaction of the compound with light to produce high-power THz radiation through difference frequency mixing and optical rectification .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Phenyl Tosylate (Toluene-4-sulfonate) Structure: Lacks the mesitylene and enone substituents. Reactivity: The tosyl group is a classic leaving group in nucleophilic substitutions. The absence of steric hindrance from methyl groups (compared to mesitylene) increases its reactivity in SN2 reactions. Stability: Less thermally stable than mesitylene sulfonates due to reduced steric protection of the sulfonate ester bond .
4-Acetylphenyl Mesitylene Sulfonate Structure: Replaces the (Z)-enone with an acetyl group. Electronic Effects: The acetyl group is less electron-withdrawing than the α,β-unsaturated ketone, reducing conjugation with the aromatic ring. Crystallography: Such analogues are often analyzed using SHELX software for structure refinement, highlighting differences in bond lengths and angles due to substituent effects .
(E)-Isomer of the Target Compound Stereochemistry: The E configuration alters the spatial arrangement of the enone moiety, affecting dipole moments and crystal packing. Reactivity: E isomers may exhibit slower kinetics in cycloaddition reactions due to less favorable orbital overlap compared to Z isomers .
Physicochemical Properties
| Property | Target Compound | Phenyl Tosylate | 4-Acetylphenyl Mesitylene Sulfonate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~400 (estimated) | 248.3 | ~350 (estimated) |
| Solubility | Low in polar solvents | Moderate in acetone | Low in water, high in DCM |
| Melting Point | Not reported | 68–70°C | 120–125°C (estimated) |
| Leaving Group Ability | Moderate (steric hindrance) | High | Low (electron-donating acetyl) |
Crystallographic Analysis
The SHELX suite (e.g., SHELXL for refinement) and ORTEP for visualization (–3) are critical tools for determining the crystal structure of such compounds. For example:
- Hydrogen Bonding: The enone’s carbonyl group may form C–H···O interactions, while the mesitylene’s methyl groups influence packing via van der Waals interactions.
- Displacement Parameters : Anisotropic refinement (via SHELXL) would highlight differences in thermal motion between the target compound and less-bulky analogues .
Q & A
Basic: What are the established synthetic routes for 4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 2,4,6-trimethylbenzene-1-sulfonate?
The synthesis typically involves sequential coupling and sulfonation reactions. Key steps include:
- Esterification : Reacting 2,4,6-trimethylbenzenesulfonyl chloride with a phenolic intermediate under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 12 hours .
- Knoevenagel Condensation : Introducing the α,β-unsaturated ketone moiety via reaction with 3-phenylpropiolic acid derivatives in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the structural identity of this compound validated?
A multi-technique approach is used:
Basic: What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Insoluble in water or hexane .
- Stability : Degrades under prolonged UV exposure or basic conditions (pH > 9). Store in amber vials at –20°C under nitrogen atmosphere to prevent hydrolysis of the sulfonate ester .
Advanced: What mechanistic insights explain the stereoselectivity of the Z-configured enone?
The Z-configuration is thermodynamically favored due to conjugation between the sulfonate’s electron-withdrawing group and the enone system. Studies on similar compounds suggest:
- Kinetic Control : Low-temperature reactions (<0°C) stabilize the Z-isomer via intramolecular hydrogen bonding between the enone carbonyl and sulfonate oxygen .
- Isotope Labeling : Deuterium tracing reveals negligible isomerization during purification, confirming kinetic preference .
Advanced: How to resolve contradictions in observed vs. computed spectroscopic data?
Discrepancies in NMR chemical shifts (e.g., aromatic protons) often arise from:
- Solvent Effects : Use computational tools (e.g., DFT with PCM solvent models) to simulate CDCl₃ or DMSO-d₆ environments .
- Impurity Interference : Employ 2D NMR (COSY, NOESY) to distinguish between target signals and byproducts .
For example, highlights deviations in sulfonate proton shifts due to hydrogen bonding with residual water .
Advanced: What computational strategies model its reactivity in nucleophilic substitutions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonate sulfur) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to predict reaction pathways for SN² displacements .
Validated protocols from use InChIKey-derived descriptors to cross-reference crystallographic data for force field parameterization .
Advanced: How to optimize synthetic yields when scaling up reactions?
- DoE (Design of Experiments) : Vary catalyst loading (e.g., 0.5–5 mol%), temperature (60–120°C), and solvent ratios to identify Pareto-optimal conditions .
- Inline Analytics : Use FTIR or Raman spectroscopy to monitor enone formation in real time, reducing batch failures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
